
(R)-Methyl morpholine-3-carboxylate
Overview
Description
(R)-Methyl morpholine-3-carboxylate (CAS 1187933-47-6) is a chiral morpholine derivative with the molecular formula C₆H₁₁NO₃ and a molecular weight of 145.16 g/mol . Its IUPAC name is methyl (3R)-morpholine-3-carboxylate, and it is recognized by synonyms such as Methyl (3R)-3-Morpholinecarboxylate. The compound features a morpholine ring substituted with a methyl ester group at the (R)-configured third position.
Preparation Methods
Preparation Methods of (R)-Methyl morpholine-3-carboxylate
Esterification of (R)-Morpholine-3-carboxylic acid
The most common synthetic route to this compound involves the esterification of the corresponding (R)-morpholine-3-carboxylic acid. This method typically includes:
- Starting material: (R)-Morpholine-3-carboxylic acid or its protected derivatives (e.g., 4-Boc-3(R)-morpholinecarboxylic acid)
- Reagents: Methanol as the esterifying agent, often in the presence of acid catalysts or activating agents
- Conditions: Mild temperatures, sometimes under reflux, with inert atmosphere to prevent racemization
- Work-up: Removal of solvents and purification by crystallization or chromatography.
This method preserves the stereochemistry at the 3-position and yields the methyl ester with high enantiomeric purity.
Carbodiimide-Mediated Coupling and Esterification
An alternative approach uses carbodiimide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) combined with N-hydroxysuccinimide (NHS) to activate the carboxylic acid group, facilitating esterification with methanol or other alcohols. This method offers:
- High selectivity and mild reaction conditions
- Compatibility with aqueous or mixed solvents
- Reduced side reactions and racemization risk
- Applicability in coupling with amine-containing molecules for further functionalization.
Reduction and Cyclization Routes (Indirect Synthesis)
Some synthetic routes start from morpholine derivatives or morpholinones, followed by selective reduction and cyclization steps to introduce the carboxylate group and establish the chiral center. For example:
- Reduction of 5-methylmorpholin-3-one with lithium aluminium hydride (LAH) in tetrahydrofuran (THF) at 0–20°C for extended periods (e.g., 16 hours)
- Subsequent esterification or protection steps to yield the methyl ester
- These methods require careful control of stereochemistry and reaction conditions to maintain the (R)-configuration.
Industrial and Continuous Flow Synthesis
On an industrial scale, continuous flow reactors are employed to optimize yield and purity. Key features include:
- Precise temperature and reaction time control (typically 50–70°C)
- Use of bases such as sodium hydroxide or potassium carbonate to facilitate carboxylation and esterification
- Acidification steps to isolate the hydrochloride salt or free ester
- Automated purification and quality control to ensure batch consistency.
Data Table: Summary of Preparation Methods
Method | Starting Material | Reagents/Conditions | Yield & Purity | Notes |
---|---|---|---|---|
Direct Esterification | (R)-Morpholine-3-carboxylic acid | Methanol, acid catalyst, reflux, inert atm. | High yield, high enantiopurity | Simple, widely used |
Carbodiimide-Mediated Coupling | (R)-Morpholine-3-carboxylic acid | EDC, NHS, methanol, mild temp | High selectivity, mild conditions | Useful for further conjugation |
Reduction of Morpholinone | 5-Methylmorpholin-3-one | LAH in THF, 0–20°C, 16 h | Moderate to high yield | Requires careful stereochemical control |
Industrial Continuous Flow | Morpholine + carboxylating agent | Base (NaOH/K2CO3), 50–70°C, acidification | High yield, scalable | Automated, consistent quality |
Research Findings and Analytical Considerations
- The stereochemical integrity of this compound is critical; methods that avoid harsh conditions minimize racemization.
- Analytical techniques such as chiral HPLC, NMR spectroscopy, and X-ray crystallography are employed to confirm enantiomeric purity and structure.
- Storage under inert atmosphere and low temperature (-20°C) is recommended to maintain compound stability.
- The compound’s versatility in esterification, amidation, and cyclization reactions makes it a valuable intermediate in complex molecule synthesis.
Chemical Reactions Analysis
Types of Reactions: ®-Methyl morpholine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the morpholine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Pharmaceutical Development
(R)-Methyl morpholine-3-carboxylate is utilized as an intermediate in the synthesis of various biologically active molecules. Its unique structure allows for the generation of compounds with specific stereochemical properties, essential for drug efficacy. Research indicates its potential role in enhancing the potency and selectivity of CNS-active drugs .
Chemical Synthesis
The compound plays a critical role in the synthesis of complex organic molecules:
- Esterifications : It can undergo reactions to form esters, which are vital in creating various chemical entities.
- Amidations : The compound can be converted into amides, further expanding its utility in synthetic pathways.
- Cyclizations : It participates in cyclization reactions, contributing to the formation of cyclic structures that are prevalent in natural products and pharmaceuticals .
Research is ongoing to explore the biological interactions of this compound with various biomolecules. Its potential as a ligand for receptors or enzymes is being investigated, which could lead to new therapeutic applications .
Data Tables
Case Study 1: Synthesis of Biologically Active Morpholines
A study explored synthetic methodologies using this compound to create morpholinone-derived spiro-β-lactams. The research focused on installing quaternary stereocenters on the morpholine nucleus, which are often found in biologically active compounds. The study demonstrated successful transformations leading to high-yield products with specific stereochemical configurations .
Case Study 2: Development of CNS-active Compounds
Another significant application involved utilizing this compound in the design of central nervous system-active drugs. The compound was shown to enhance molecular interactions within drug scaffolds, leading to improved pharmacological profiles. This highlights its importance in medicinal chemistry and drug discovery processes .
Mechanism of Action
The mechanism of action of ®-Methyl morpholine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application and context of use .
Comparison with Similar Compounds
Key Properties:
- Boiling Point : 202.2 ± 30.0 °C (at 760 mmHg)
- Safety : Hazard statement H302 ("Harmful if swallowed") with precautionary codes P280, P305+P351+P338 .
- Stereochemistry : The (R)-enantiomer is critical in asymmetric synthesis, particularly in pharmaceutical intermediates where chirality influences biological activity.
The compound is supplied by manufacturers like American Elements in various packaging formats, including air-sensitive packaging under argon or vacuum for research applications .
(R)-Methyl morpholine-3-carboxylate belongs to a family of morpholine-based esters and salts. Below is a detailed comparison with structurally related compounds, emphasizing stereochemical, functional, and applicative differences.
Structural and Functional Analogues
Table 1: Comparative Analysis of Key Compounds
*Estimated by adding HCl (36.46 g/mol) to the parent compound’s molecular weight.
(a) Enantiomeric Pair: (R)- vs. (S)-Methyl Morpholine-3-Carboxylate Hydrochloride
- Stereochemical Impact : The (S)-enantiomer (CAS 1447972-26-0) exhibits opposite chirality, which may alter its interaction with chiral catalysts or biological targets. For instance, in drug synthesis, enantiomers can display divergent pharmacokinetic profiles .
- Salt Form : The hydrochloride salt enhances solubility in polar solvents compared to the free base, making it preferable in aqueous reaction conditions. CymitQuimica offers the hydrochloride salt at prices ranging from €27.00 (100 mg) to €426.00 (5 g), reflecting its utility in small-scale research .
(b) Functional Group Variation: (R)-Morpholine-3-Carboxylic Acid Hydrochloride
- Carboxylic Acid vs. Ester: The free carboxylic acid (CAS 1187928-88-6) can participate in amide bond formation or act as a hydrogen-bond donor, unlike the ester group in the target compound. This expands its use in peptide coupling reactions .
(c) Racemic or Non-Stereospecific Forms
- Methyl morpholine-3-carboxylate hydrochloride (CAS 1214686-81-3) lacks stereochemical specification, reducing its value in enantioselective syntheses but offering cost advantages in non-chiral applications .
Biological Activity
(R)-Methyl morpholine-3-carboxylate is a chemical compound with significant potential in various biological applications. Its molecular formula is CHNO, and it has a molecular weight of approximately 145.16 g/mol. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of Biological Activity
This compound has been primarily studied for its interactions with biomolecules, particularly in the context of pharmacology and medicinal chemistry. Research indicates that this compound may act as a ligand, modulating the activity of specific receptors or enzymes involved in various physiological processes.
The biological activity of this compound is attributed to its ability to bind to molecular targets, influencing signal transduction pathways and metabolic processes. This interaction can lead to various pharmacological effects, including:
- Inhibition of neurotransmitter reuptake : It has been identified as a potential inhibitor of norepinephrine and serotonin transporters, suggesting utility in treating disorders such as depression and anxiety .
- Antimicrobial properties : Preliminary studies indicate that derivatives of morpholine compounds exhibit antimicrobial activity against various pathogens .
Case Studies and Experimental Data
- Neurotransmitter Transport Inhibition :
-
Antimicrobial Activity :
- A recent investigation into novel morpholine derivatives demonstrated significant antimicrobial effects against Staphylococcus aureus and other pathogens, with minimum inhibitory concentrations (MIC) indicating strong bioactivity . The structural modifications in these derivatives enhance their efficacy.
- Cytotoxicity Studies :
Data Summary Table
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for confirming the purity and stereochemical integrity of (R)-methyl morpholine-3-carboxylate?
- Methodological Answer : High-performance liquid chromatography (HPLC) with chiral stationary phases is critical for confirming enantiomeric purity. Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, should be used to verify structural integrity. For quantification, gas chromatography-mass spectrometry (GC-MS) paired with internal standards (e.g., deuterated analogs) improves accuracy. Always cross-validate results with polarimetry to confirm optical activity .
Q. How can researchers optimize the synthesis of this compound to minimize racemization?
- Methodological Answer : Racemization during synthesis often occurs under basic or high-temperature conditions. Use mild, non-nucleophilic bases (e.g., Hunig’s base) in aprotic solvents (e.g., dichloromethane) to preserve stereochemistry. Monitor reaction progress via thin-layer chromatography (TLC) with chiral visualization agents. For asymmetric synthesis, consider enzymatic resolution using lipases or esterases to selectively hydrolyze undesired enantiomers .
Q. What stability considerations are critical for storing this compound in laboratory settings?
- Methodological Answer : The compound is hygroscopic and prone to hydrolysis. Store under inert atmosphere (argon or nitrogen) in sealed, light-resistant containers at –20°C. Conduct accelerated stability studies (40°C/75% relative humidity for 4 weeks) to assess degradation pathways. Use Karl Fischer titration to monitor moisture content in bulk samples .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its biological activity in receptor-binding studies?
- Methodological Answer : Conformational analysis via Monte Carlo Multiple Minimum (MCMM) searches is essential to identify dominant rotamers. For example, in cyclo[RGDf(Mor)] analogs, the (R)-isomer exhibited a single stable rotamer, while the (S)-isomer showed interconverting states, leading to reduced bioactivity. Use molecular dynamics simulations (e.g., AMBER or GROMACS) to correlate conformational stability with experimental IC values .
Q. What experimental strategies resolve contradictions in structure-activity relationship (SAR) data for morpholine derivatives?
- Methodological Answer :
- Step 1 : Perform meta-analysis of published SAR datasets to identify outliers.
- Step 2 : Validate assay conditions (e.g., buffer pH, incubation time) to ensure reproducibility.
- Step 3 : Use X-ray crystallography or cryo-EM to resolve binding poses of disputed compounds.
- Step 4 : Apply multivariate statistical models (e.g., partial least squares regression) to decouple steric/electronic effects .
Q. How can researchers design docking studies to account for the conformational flexibility of this compound in macrocyclic systems?
- Methodological Answer :
- Pre-docking : Generate an ensemble of conformers via MCMM or molecular mechanics (MMFF94 force field).
- Docking : Use flexible docking algorithms (e.g., AutoDock Vina or Glide SP/XP) with torsional sampling enabled.
- Post-analysis : Cluster docking poses by RMSD and prioritize those with hydrogen bonds to key residues (e.g., Asp218 in integrin receptors). Validate with saturation transfer difference (STD) NMR .
Q. Critical Methodological Notes
- Stereochemical Analysis : Always compare experimental optical rotation values with literature data to detect impurities .
- Data Reproducibility : Pre-register experimental protocols (e.g., on Open Science Framework) to mitigate bias in SAR reporting .
- Ethical Compliance : Adhere to institutional guidelines for handling hygroscopic and reactive intermediates .
Properties
IUPAC Name |
methyl (3R)-morpholine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-9-6(8)5-4-10-3-2-7-5/h5,7H,2-4H2,1H3/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYXIRKYWOEDRA-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1COCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1COCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363820 | |
Record name | (R)-METHYL MORPHOLINE-3-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187933-47-6 | |
Record name | Methyl (3R)-3-morpholinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187933-47-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R)-METHYL MORPHOLINE-3-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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